Croweacin (CAS: 484-34-4; 1-allyl-2-methoxy-3,4-methylenedioxybenzene) is a specialized allylbenzene derivative primarily procured as a high-value synthetic precursor and botanical reference standard. Characterized by its unique 2-methoxy-3,4-methylenedioxy substitution pattern, it serves as a critical starting material for the synthesis of complex alkaloids and specific pharmacological reference standards [1]. Unlike simpler phenylpropenes, its specific oxygenation pattern dictates its distinct reactivity during oxidative cleavage and electrophilic aromatic substitution, making it an indispensable asset for targeted chemical manufacturing and advanced vector-control formulation workflows [2].
Substituting croweacin with more common allylbenzenes, such as safrole or myristicin, fundamentally alters downstream synthetic outcomes. Because safrole lacks the 2-methoxy group, its oxidative cleavage yields piperonal rather than the highly specialized croweacinaldehyde (2-methoxy-3,4-methylenedioxybenzaldehyde) [1]. Similarly, myristicin yields myristicinaldehyde upon cleavage. For procurement teams sourcing precursors for cotarnine derivatives or specific neuropharmacological analogs, generic substitution is impossible; the exact 1-allyl-2-methoxy-3,4-methylenedioxybenzene framework of croweacin is structurally mandatory to bypass low-yield, multi-step total synthesis routes [2].
The procurement of croweacin allows for direct oxidative cleavage (via ozonolysis) to yield croweacinaldehyde in a highly efficient 1-to-2 step process [2]. In contrast, synthesizing croweacinaldehyde from a baseline starting material like pyrogallol requires a complex multi-step pathway (including methylenation and Vilsmeier formylation) that caps the overall yield at approximately 55% [1]. Procuring the exact croweacin precursor circumvents these yield losses and reduces reagent overhead.
| Evidence Dimension | Synthetic pathway efficiency and overall yield |
| Target Compound Data | Direct 1-2 step oxidative cleavage to target aldehyde |
| Comparator Or Baseline | Multi-step total synthesis from pyrogallol (55% overall yield) |
| Quantified Difference | Elimination of multi-step bottleneck, bypassing the 45% yield loss associated with the pyrogallol route |
| Conditions | Ozonolysis vs. Vilsmeier formylation pathway |
Procuring croweacin directly saves significant time and reagent costs for manufacturers synthesizing cotarnine and related alkaloids.
In comparative bioassays for mosquito vector control, essential oil fractions dominated by croweacin (e.g., 71.0% content) demonstrated the strongest larvicidal potential against Anopheles cracens after 24 hours of exposure, outperforming fractions dominated by safrole (46.6% content) or anethole [1]. The specific methoxy-methylenedioxy substitution pattern of croweacin contributes to a highly potent voltage-dependent sodium channel blocking effect that simpler allylbenzenes lack.
| Evidence Dimension | Relative larvicidal efficacy |
| Target Compound Data | Highest larvicidal potential (Croweacin-dominated extract, 71.0%) |
| Comparator Or Baseline | Lower efficacy (Safrole-dominated extract, 46.6%) |
| Quantified Difference | Ranked as the strongest larvicidal agent among tested phenylpropene/terpene profiles |
| Conditions | 24-hour exposure assay against Anopheles cracens larvae |
For agrochemical buyers, croweacin provides a superior, high-potency active ingredient profile for eco-friendly insecticide formulations compared to standard safrole.
Croweacin exhibits a density of 1.146 g/cm³ at 15 °C and a vacuum boiling point of 145-147 °C at 12 mmHg . This is quantitatively denser than the common comparator safrole, which has a density of approximately 1.096 g/cm³. The ~4.5% higher density, driven by the additional methoxy group, necessitates specific calibration for phase separations during extraction and distinct vacuum parameters during fractional distillation.
| Evidence Dimension | Liquid density and handling parameters |
| Target Compound Data | Density of 1.146 g/cm³ (15 °C) |
| Comparator Or Baseline | Safrole (Density ~1.096 g/cm³) |
| Quantified Difference | ~4.5% higher density than the in-class comparator |
| Conditions | Standard laboratory conditions (15-20 °C) and vacuum distillation |
Accurate process engineering and quality control require buyers to account for croweacin's specific density and boiling parameters to avoid phase separation failures.
Due to its direct conversion to croweacinaldehyde via ozonolysis, croweacin is the optimal procurement choice for the commercial or research-scale synthesis of cotarnine and related isoquinoline alkaloids, bypassing low-yield multi-step alternatives [1].
Leveraging its superior larvicidal activity compared to safrole, croweacin is highly suitable for formulation into eco-friendly, botanical insecticides targeting disease vectors like Aedes aegypti and Anopheles cracens [2].
Croweacin serves as the mandatory, non-substitutable starting material for synthesizing specific 2-methoxy-3,4-methylenedioxyamphetamine (MMDA-3a) derivatives used as analytical reference standards in psychopharmacological research [3].